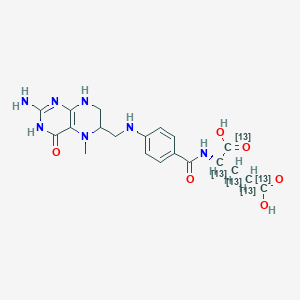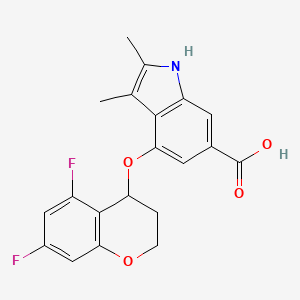
4-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-6-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-6-carboxylic Acid is a novel compound known for its potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a chroman ring substituted with fluorine atoms and an indole carboxylic acid moiety. This compound has garnered interest due to its potential therapeutic properties and its role as a potassium-competitive acid blocker (P-CAB) .
準備方法
The synthesis of 4-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-6-carboxylic Acid involves several key steps. One common method includes the following steps :
Starting Material: The synthesis begins with the preparation of (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide.
Reaction Conditions: The compound is synthesized through a series of reactions involving reagents such as sodium acetate and dichloromethane.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product efficiently.
化学反応の分析
4-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-6-carboxylic Acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions: Reagents such as dichloromethane, sodium acetate, and various catalysts are commonly used in these reactions. Conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcomes.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.
科学的研究の応用
4-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-6-carboxylic Acid has a wide range of scientific research applications :
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a therapeutic agent. It has shown promise in modulating biological pathways and interacting with specific molecular targets.
Medicine: The compound’s role as a potassium-competitive acid blocker (P-CAB) makes it a potential candidate for treating acid-related gastrointestinal diseases. It has demonstrated efficacy in inhibiting gastric acid secretion and improving gastric motility.
Industry: In the industrial sector, the compound is explored for its potential applications in the development of new drugs and therapeutic agents. Its unique properties make it a valuable asset in pharmaceutical research and development.
作用機序
The mechanism of action of 4-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-6-carboxylic Acid involves its role as a potassium-competitive acid blocker (P-CAB) . The compound inhibits the gastric H+/K±ATPase enzyme in a potassium-competitive manner, leading to a reduction in gastric acid secretion. This inhibition is reversible and highly selective, making it effective in controlling gastric pH levels. The compound’s molecular targets include the H+/K±ATPase enzyme, and its binding to this enzyme prevents the exchange of potassium ions, thereby reducing acid secretion.
類似化合物との比較
4-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-6-carboxylic Acid can be compared with other similar compounds, such as vonoprazan . While both compounds are potassium-competitive acid blockers, they differ in their chemical structures and specific binding affinities. The unique structure of this compound provides distinct advantages in terms of selectivity and potency. Other similar compounds include:
Vonoprazan: Another P-CAB with a different chemical structure but similar mechanism of action.
Esomeprazole: A proton pump inhibitor (PPI) with a different mechanism of action, targeting the H+/K±ATPase enzyme irreversibly.
特性
分子式 |
C20H17F2NO4 |
|---|---|
分子量 |
373.3 g/mol |
IUPAC名 |
4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2,3-dimethyl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C20H17F2NO4/c1-9-10(2)23-14-5-11(20(24)25)6-17(18(9)14)27-15-3-4-26-16-8-12(21)7-13(22)19(15)16/h5-8,15,23H,3-4H2,1-2H3,(H,24,25) |
InChIキー |
ZCMHQYNWOCNDNI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C(=CC(=C2)C(=O)O)OC3CCOC4=C3C(=CC(=C4)F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





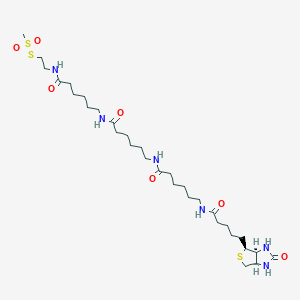

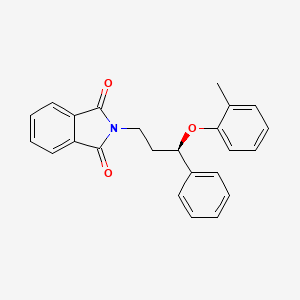
![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)
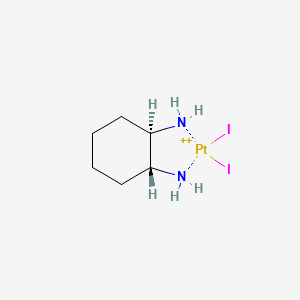
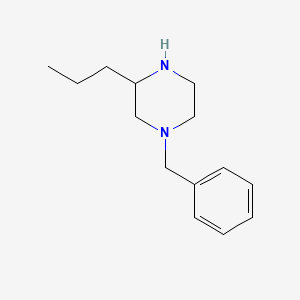

![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)

